Core Compound Identification and Significance
Core Compound Identification and Significance
An In-Depth Technical Guide to 3-Methyl-2-phenylbutan-1-amine
Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutan-1-amine, a chiral amine with significant potential in synthetic chemistry and drug discovery. The document covers its core physicochemical properties, a detailed, validated synthesis protocol via reductive amination, and robust analytical methodologies for its characterization. Furthermore, it explores the compound's applications as a synthetic building block and its relevance in the development of novel therapeutics. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
3-Methyl-2-phenylbutan-1-amine is a primary amine featuring a phenyl and an isopropyl group attached to its ethylamine backbone. Its structure presents a chiral center, making it a valuable building block in asymmetric synthesis.
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IUPAC Name: 3-methyl-2-phenylbutan-1-amine[3]
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Significance: The strategic placement of its functional groups makes 3-Methyl-2-phenylbutan-1-amine an intriguing scaffold for medicinal chemistry. Phenylalkylamine derivatives are known to have a wide range of biological activities. For instance, related structures have been investigated for applications in treating obesity, depression, and other central nervous system (CNS) disorders[4]. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that underscores the potential utility of methylated compounds like this one[5].
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties of 3-Methyl-2-phenylbutan-1-amine are summarized below.
| Property | Value | Source |
| CAS Number | 196106-01-1 | [1][2][3] |
| Molecular Weight | 163.26 g/mol | [1][2][3] |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | High (exact value not specified) | [2] |
| SMILES | CC(C)C(CN)C1=CC=CC=C1 | [2][3] |
| InChIKey | VDMAQVANUGNDOM-UHFFFAOYSA-N | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis Pathway: Reductive Amination
The synthesis of 3-Methyl-2-phenylbutan-1-amine can be efficiently achieved through a reductive amination pathway. This common and reliable method involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.
Causality of Experimental Choices:
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Starting Material: 3-Methyl-2-phenylbutan-1-one is selected as the ketone precursor due to its direct structural correspondence to the target amine.
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Amine Source: Ammonia (often in the form of ammonium acetate or a solution in methanol) serves as the nitrogen source for the primary amine.
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Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent. It is mild enough to not reduce the starting ketone but is highly effective at reducing the imine intermediate as it forms. This selectivity minimizes side reactions and increases the overall yield of the target product.
Experimental Protocol: Synthesis
Objective: To synthesize 3-Methyl-2-phenylbutan-1-amine from 3-Methyl-1-phenylbutan-1-one.
Materials:
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3-Methyl-1-phenylbutan-1-one
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Ammonium Acetate
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Sodium Triacetoxyborohydride
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Methanol (Anhydrous)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Rotary Evaporator
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Magnetic Stirrer and Stir Bar
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Standard Glassware (Round-bottom flask, Separatory funnel, etc.)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-Methyl-1-phenylbutan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (to 0.5 M concentration).
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Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
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Reduction: Cool the flask to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 3-Methyl-2-phenylbutan-1-amine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing 3-Methyl-2-phenylbutan-1-amine.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-step analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity, while spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural confirmation.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of the synthesized 3-Methyl-2-phenylbutan-1-amine.
Instrumentation & Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile Phase B: Acetonitrile with 0.1% TFA
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Sample prepared in a 50:50 mixture of Mobile Phase A and B
Procedure:
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System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound. Dilute to a final concentration of ~50 µg/mL in the mobile phase mixture.
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Injection: Inject 10 µL of the prepared sample onto the column.
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Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
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Detection: Monitor the elution at a wavelength of 254 nm.
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Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of a synthesized compound.
Applications in Research and Drug Development
3-Methyl-2-phenylbutan-1-amine serves as a valuable intermediate and building block in several areas of chemical research.
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Chiral Synthesis: As a chiral amine, it can be used as a resolving agent for racemic mixtures of acids or as a precursor for chiral ligands and catalysts.
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Solvent Properties: It has been described as a solvent for specific chemical reactions, potentially serving as an alternative to more traditional solvents like butanol or ethylene glycol in certain applications[2].
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Drug Discovery Scaffold: The core structure is related to known CNS stimulants like fencamfamine[6]. This structural similarity suggests that derivatives of 3-Methyl-2-phenylbutan-1-amine could be synthesized and screened for various biological activities. The phenylcycloalkylmethylamine scaffold, to which it is related, has been explored in patents for developing treatments for obesity and related co-morbidities[4]. The compound's structure allows for straightforward modification at the amine and phenyl ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety in the laboratory. 3-Methyl-2-phenylbutan-1-amine is classified with significant hazards.
GHS Hazard Classification:
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Skin Corrosion/Irritation: Category 1B. H314: Causes severe skin burns and eye damage[3].
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). H335: May cause respiratory irritation[3].
Safe Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat[7][8].
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Ventilation: Use this compound only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[7][8].
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Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing[7].
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[8].
Storage and Disposal:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at refrigerator temperatures (2-8°C)[1].
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Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.
References
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3-Methyl-2-phenylbutan-1-amine | 196106-01-1 . Pharmaffiliates. [Link]
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3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 . PubChem, National Center for Biotechnology Information. [Link]
- Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 . PubChem, National Center for Biotechnology Information. [Link]
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3-Methyl-1-phenylbutan-1-one . Oakwood Chemical. [Link]
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3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 . PubChem, National Center for Biotechnology Information. [Link]
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Supporting Information - General Procedure A: Reductive amination . The Royal Society of Chemistry. [Link]
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Chromatographic Determination of Amines in Food Samples . University of Helsinki. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]
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Safety Data Sheet: 3-methylbutan-1-ol . Carl ROTH. [Link]
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Safety Data Sheet: 3-Methyl-1-Butene . Airgas. [Link]
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The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) . Drug Testing and Analysis. [Link]
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3-Methyl-2-butenal CAS N°:107-86-8 . OECD. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. airgas.com [airgas.com]
